Cas no 851093-57-7 (3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate)
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate
- 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate
- Acetic acid, 2-methoxy-, 3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl ester
- F0605-0466
- AKOS001498908
- 851093-57-7
-
- Inchi: 1S/C19H17N3O7S/c1-13-18(30(26,27)16-10-8-15(9-11-16)22(24)25)19(29-17(23)12-28-2)21(20-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
- InChI Key: SIEBEYXYKXRIOF-UHFFFAOYSA-N
- SMILES: C(OC1N(C2=CC=CC=C2)N=C(C)C=1S(C1=CC=C([N+]([O-])=O)C=C1)(=O)=O)(=O)COC
Computed Properties
- Exact Mass: 431.07872106g/mol
- Monoisotopic Mass: 431.07872106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 707
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 142Ų
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0605-0466-2μmol |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate |
851093-57-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0605-0466-1mg |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate |
851093-57-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0605-0466-2mg |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate |
851093-57-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate (CAS No. 851093-57-7): An Overview
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate (CAS No. 851093-57-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrazole and features a unique combination of functional groups, including a nitrobenzenesulfonyl moiety and a methoxyacetate ester. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position, and a 4-nitrobenzenesulfonyl group at the 4-position. The ester functionality at the 5-position further enhances its solubility and stability, making it an attractive candidate for various pharmaceutical formulations.
Recent studies have explored the biological activities of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate. One notable area of research is its potential as an anti-inflammatory agent. In vitro experiments have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating inflammatory disorders. Additionally, preliminary in vivo studies have shown promising results in reducing inflammation in animal models of arthritis.
Beyond its anti-inflammatory properties, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate has also been investigated for its anti-cancer activities. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.
In the context of drug development, the pharmacokinetic properties of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate have been studied to assess its suitability for clinical applications. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. However, further optimization may be necessary to enhance its therapeutic index and reduce potential side effects.
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate typically involves multi-step reactions starting from readily available starting materials. Key steps include the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the nitrobenzenesulfonyl and methoxyacetate moieties. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its use in large-scale research and development.
In conclusion, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate (CAS No. 851093-57-7) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel treatments for inflammatory diseases and cancer.
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